molecular formula C18H15ClN2O3 B5803986 N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No. B5803986
M. Wt: 342.8 g/mol
InChI Key: SLRGEUXQXDIQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the isoindoline family and has been shown to possess a range of interesting biochemical and physiological properties. In

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in various biological processes such as cell proliferation and inflammation. It has also been shown to modulate the activity of certain signaling pathways that are involved in cell survival and apoptosis.
Biochemical and physiological effects:
N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. It has also been shown to reduce inflammation in various animal models. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. It also has a well-defined structure, which makes it easier to study its mechanism of action. However, there are also some limitations to using N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X in lab experiments. For example, it may not be suitable for studying certain biological processes due to its specific mechanism of action.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential therapeutic applications in various diseases. Additionally, there is a need to develop more potent and selective analogs of N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X for use as tool compounds in scientific research.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X involves the reaction of 2-chlorobenzoyl chloride with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid in the presence of a base. This reaction results in the formation of N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X as a white powder with a melting point of 168-170°C. The purity of N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has been shown to have a range of potential applications in scientific research. One of its primary uses is as a tool compound for studying the role of isoindoline derivatives in various biological processes. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-8-3-4-9-15(14)20-16(22)10-5-11-21-17(23)12-6-1-2-7-13(12)18(21)24/h1-4,6-9H,5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRGEUXQXDIQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

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